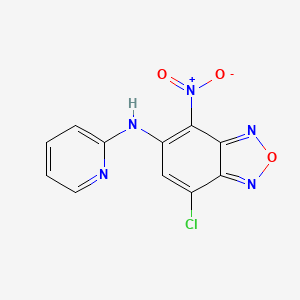

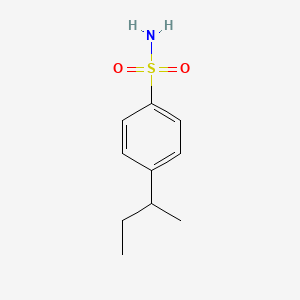

7-chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

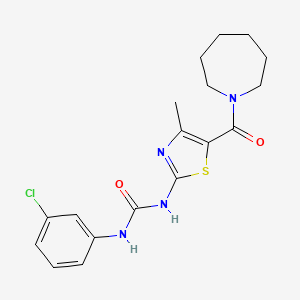

7-Chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine, also known as Compound A, is a novel organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound consisting of a benzene ring, a pyridine ring, and a diazole ring, with a nitro group and a chloro group. Compound A has been extensively studied for its potential use in a variety of applications, including its synthesis, scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Chromatographic Analysis

7-Chloro-4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine and its derivatives are used in chromatographic analysis. They serve as fluorescent chiral reagents for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography. These compounds react with amino and hydroxyl functional groups in the presence of pyridine to produce corresponding diastereomers, which can be efficiently resolved by normal-phase chromatography (Toyo’oka et al., 1994).

Chemical Synthesis and Functionalization

The compound is also involved in the chemical synthesis and functionalization of various organic compounds. For instance, it's used in the oxidation of substituted anilines to nitroso-compounds, leading to the formation of nitro derivatives (Nunno et al., 1970). Additionally, its derivatives have been synthesized and analyzed to understand their photophysical behavior, offering insights into electron delocalization and molecular structures (Saha, 2002).

Biological Applications

In biological research, derivatives of this compound have been explored for their potential anticancer properties. For example, certain Pd(II) and Pt(II) complexes of related compounds have been synthesized as potential anticancer compounds and studied for their antibacterial activity and cytotoxicity against various cancer cell lines (Ghani & Mansour, 2011).

Fluorescence Probing

The compound has been utilized in the development of fluorescent probes. For instance, based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole amine, a novel fluorescent probe for hydrogen sulfide was designed and synthesized. This probe has been used for fluorescent bioimaging in living cells, demonstrating its application in biochemical and medical research (Wang, Lv, & Guo, 2017).

Propiedades

IUPAC Name |

7-chloro-4-nitro-N-pyridin-2-yl-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN5O3/c12-6-5-7(14-8-3-1-2-4-13-8)11(17(18)19)10-9(6)15-20-16-10/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHISGUWORJMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)

![Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2731654.png)

![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)